N-Benzyl-N-butyl-N'-(3-chloro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea is an organic compound with the molecular formula C19H23ClN2O It is a derivative of urea, featuring a benzyl group, a butyl group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea typically involves the reaction of N-benzyl-N-butylamine with 3-chloro-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea may involve large-scale batch or continuous processes. The reactants are typically fed into a reactor where the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-butyl-N’-(3-chlorophenyl)urea
- N-Benzyl-N-butyl-N’-(4-methylphenyl)urea
- N-Benzyl-N-butyl-N’-(3-chloro-4-methoxyphenyl)urea
Uniqueness
N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar urea derivatives.
Properties
CAS No. |
88452-32-8 |
---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-benzyl-1-butyl-3-(3-chloro-4-methylphenyl)urea |
InChI |
InChI=1S/C19H23ClN2O/c1-3-4-12-22(14-16-8-6-5-7-9-16)19(23)21-17-11-10-15(2)18(20)13-17/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,23) |
InChI Key |
DQKVOIDAPGJUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.